2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione

Description

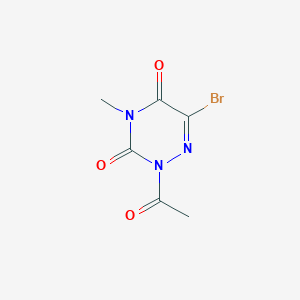

2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a bromo substituent at position 6, a methyl group at position 4, and an acetyl group at position 2.

Properties

CAS No. |

15870-76-5 |

|---|---|

Molecular Formula |

C6H6BrN3O3 |

Molecular Weight |

248.03 g/mol |

IUPAC Name |

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C6H6BrN3O3/c1-3(11)10-6(13)9(2)5(12)4(7)8-10/h1-2H3 |

InChI Key |

CUSOJIRCYAUZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)N(C(=O)C(=N1)Br)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazine-3,5-diones

The synthesis of substituted 1,2,4-triazine-3,5-diones generally involves:

- Starting from commercially available 6-azauracil or related triazine-3,5-dione compounds.

- Functionalization at the 6-position, commonly by bromination.

- Introduction of substituents such as acetyl and methyl groups via alkylation or acylation reactions.

- Use of coupling reactions (e.g., Suzuki coupling) for further aryl or heteroaryl substitution.

Preparation of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione Core

A key intermediate, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is typically synthesized by bromination of 6-azauracil. This process involves treating 6-azauracil with bromine in aqueous media at room temperature.

Reaction conditions and outcome:

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Azauracil | Br2, H2O | Room temperature | 6-Bromo-1,2,4-triazine-3,5-dione | Good to excellent |

This bromination is a crucial step that activates the 6-position for further substitution.

Introduction of Acetyl and Methyl Groups

The acetyl and methyl substituents at positions 2 and 4 respectively can be introduced via selective acylation and alkylation reactions on the triazine ring.

- Acetylation at position 2 can be achieved by reaction with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.

- Methylation at position 4 is commonly performed using methyl iodide in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., DMF).

| Substrate | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-1,2,4-triazine-3,5-dione | Ac2O or AcCl | Room temperature or reflux | 2-Acetyl-6-bromo-1,2,4-triazine-3,5-dione | Moderate |

| 2-Acetyl-6-bromo-1,2,4-triazine-3,5-dione | MeI, K2CO3 | RT, DMF, 16 h | 2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione | Good |

This two-step sequence allows selective functionalization to obtain the target compound.

Photochemical and Catalytic Methods

Recent advances include photochemical methods for functionalization of triazine derivatives using visible light photocatalysis and base catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane).

- Photocatalytic alkylation reactions under blue LED irradiation (430 nm) have been reported to efficiently introduce alkyl groups on triazine rings.

- These methods use mild conditions, often at room temperature under nitrogen atmosphere, improving yields and selectivity.

| Components | Conditions | Yield (%) |

|---|---|---|

| 2,4-Dibenzyl-1,2,4-triazine-3,5-dione + alkyl sulfonium salt + DABCO | Blue LED (430 nm), RT, N2, 16-24 h | 60-80% |

Such methods could be adapted for acetyl and methyl substitutions on the 6-bromo-triazine core.

Suzuki coupling reactions using palladium catalysts allow the introduction of various aryl or heteroaryl groups at the 6-position after bromination.

- 6-Bromo-1,2,4-triazine-3,5-dione derivatives undergo Suzuki coupling with arylboronic acids.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed.

- Yields range from poor to excellent depending on substrates and conditions.

Reaction summary:

| Substrate | Boronic Acid | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 6-Bromo-1,2,4-triazine-3,5-dione | Various arylboronic acids | Pd(PPh3)4 | Reflux or RT, base | 30-90% |

This method is valuable for diversifying the triazine scaffold.

Summary Table of Preparation Methods

| Step | Method/Reaction | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Bromination | 6-Azauracil + Br2/H2O | RT | Good to excellent | Key step for 6-bromo intermediate |

| Acetylation | Acetic anhydride or AcCl | RT or reflux | Moderate | Introduces acetyl group at C2 |

| Methylation | Methyl iodide + K2CO3/DMF | RT, 16 h | Good | Methyl group at C4 |

| Photocatalytic alkylation | Alkyl sulfonium salt + DABCO + blue LED | RT, N2, 16-24 h | 60-80% | Mild, efficient, visible-light induced |

| Suzuki Coupling | 6-Bromo triazine + arylboronic acid + Pd catalyst | RT or reflux, base | 30-90% | For aryl substitution at C6 |

Research Data and Observations

- Bromination of 6-azauracil proceeds smoothly at room temperature with aqueous bromine, yielding 6-bromo-1,2,4-triazine-3,5-dione in high purity and yield.

- Acetylation and methylation steps require careful control to avoid overreaction or side products; methylation with methyl iodide in DMF and K2CO3 is effective and reproducible.

- Photochemical methods employing DABCO and blue LED irradiation provide environmentally friendly alternatives to traditional alkylation with good yields and mild conditions.

- Suzuki coupling reactions enable extensive functionalization, though yields vary with the nature of boronic acids and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

Substitution: Formation of substituted triazine derivatives.

Oxidation: Formation of triazine oxides.

Reduction: Formation of triazine amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione and related triazine-dione derivatives:

Structural and Functional Analysis

Bromo Substituent

- The 6-bromo group in the target compound and 6-bromo-2,4-bis(phenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione () enhances electrophilicity, making these compounds reactive in nucleophilic substitution reactions. However, the dibenzyl groups in the latter increase steric hindrance, reducing its solubility compared to the acetylated target compound .

Acetyl vs. Hydroxy/Difluoro Groups

- The 2-acetyl group in the target compound may improve metabolic stability compared to the 6-hydroxy derivative 19f (), which is prone to oxidation. Conversely, 19f ’s difluorophenylethyl group enhances lipophilicity, favoring blood-brain barrier penetration for neurotherapeutic applications .

Methyl and Phenyl Substituents

- The 4-methyl group in both the target compound and 4-methyl-6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione () likely contributes to steric stabilization. However, the phenyl group in the latter may enhance π-π stacking interactions with biological targets, as seen in antimicrobial studies .

Research Findings and Practical Implications

- Enzyme Inhibition : The hydroxy derivative 19f exhibits DAAO inhibition (IC50 = 0.8 μM), suggesting that bromo/acetyl analogs could be optimized for similar targets .

- Safety Profiles : 6-Bromo-2,4-bis(phenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione () has a well-documented safety profile (GHS hazard codes: H302, H315), indicating that brominated triazine-diones require careful handling .

- Agrochemical Utility: The amino-methyl derivative CGA 294849 () is a pesticide metabolite, highlighting the scaffold’s versatility in agrochemistry .

Biological Activity

2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 43043-74-9) is a heterocyclic compound belonging to the triazine family. Its unique structural features contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.034 g/mol. The compound features a triazine ring with substituents that enhance its reactivity and biological potential.

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Studies indicate that 2-acetyl-6-bromo-4-methyl-1,2,4-triazine derivatives can inhibit the growth of various bacterial strains. For instance, a related study demonstrated that triazine derivatives displayed minimum inhibitory concentrations (MICs) in the range of 10–100 µg/mL against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound also shows promise against fungal pathogens. In vitro tests have revealed effective inhibition against species such as Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity .

Anticancer Activity

The anticancer potential of triazine derivatives has been widely investigated. Notably:

- Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), compounds similar to 2-acetyl-6-bromo-4-methyl-1,2,4-triazine have exhibited cytotoxic effects with IC50 values lower than 20 µM . These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

Anti-inflammatory Activity

Anti-inflammatory properties have been attributed to triazine compounds through:

- Inhibition of Pro-inflammatory Cytokines : Experimental models have shown that treatment with triazine derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | MICs of 10–100 µg/mL against various bacteria |

| Study B | Antifungal | Effective against Candida albicans and Aspergillus niger |

| Study C | Anticancer | IC50 < 20 µM in MCF-7 cell line studies |

| Study D | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in macrophages |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, and how do reaction conditions influence yield?

- Methodology :

- Solvent Selection : Dimethyl sulfoxide (DMSO) is preferred for its ability to dissolve polar intermediates and stabilize reactive species. Evidence shows yields of 87% using DMSO with potassium carbonate as a base .

- Temperature Control : Reactions conducted under reflux (e.g., 120°C) enhance nucleophilic substitution efficiency for bromo-acetyl intermediates. Lower temperatures (60–80°C) are used for milder conditions to avoid decomposition .

- Catalysts : Alkali carbonates (e.g., K₂CO₃) facilitate deprotonation and intermediate activation. NaI can enhance halogen exchange in alkylation steps .

- Workup : Acidic aqueous quenching (e.g., HCl) precipitates the product, followed by filtration and recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology :

- Spectroscopic Analysis : ¹H/¹³C NMR to verify substituent positions (e.g., acetyl and methyl groups at positions 2 and 4, respectively). For example, a singlet at δ 3.37 ppm in ¹H NMR corresponds to the N-methyl group .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₆H₆BrN₃O₂: 246.96) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity. Use C18 columns and methanol/water gradients .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Hazard Classification : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for carcinogenicity. Use fume hoods, nitrile gloves, and lab coats .

- Waste Disposal : Neutralize acidic reaction residues with sodium bicarbonate before disposal. Store in airtight, light-protected containers at room temperature .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, such as kinase inhibition or anticancer effects?

- Methodology :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure eEF2K inhibition. IC₅₀ values are derived from dose-response curves (e.g., triazine derivatives show IC₅₀ < 100 nM) .

- Anticancer Screening : Conduct MTT assays on triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231). Compound 36 from SAR studies reduced viability by 80% at 10 µM .

Q. What strategies guide structure-activity relationship (SAR) studies for triazine derivatives targeting specific diseases?

- Methodology :

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., bromo, acetyl) at position 6 to enhance target binding. Replace methyl with arylpiperazines for improved blood-brain barrier penetration in CNS targets .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate triazine cores with E3 ligase ligands (e.g., thalidomide analogs) to degrade oncogenic kinases like eEF2K .

Q. How is this compound utilized in radiochemical synthesis for imaging probes?

- Methodology :

- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (e.g., [¹⁸F]fluoroethylation). Use kryptofix K222 and K₂CO₃ in acetonitrile at 100°C for 10 minutes .

- PET Imaging : Validate probes in nonhuman primates. For example, [¹⁸F]FECUMI-101 showed high 5-HT₁A receptor binding (SUV = 2.5 in cortical regions) .

Q. How should researchers address contradictions in synthetic yields reported across studies?

- Methodology :

- Parameter Screening : Systematically vary solvents (DMSO vs. dioxane), bases (K₂CO₃ vs. NaHCO₃), and reaction times (12–24 hours) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed acetyl groups) that reduce yield. Adjust pH during workup to minimize hydrolysis .

Key Notes

- Synthesis Optimization : Prioritize DMSO/K₂CO₃ for high yields but validate scalability.

- Biological Relevance : Focus on acetyl and bromo substituents for target specificity.

- Safety : Adhere to GHS protocols to mitigate carcinogenic risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.